(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines elements of sulfonyl, phenoxy, and pyrido[1,2-a]pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the enenitrile moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products
Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar sulfonyl groups.
Dichloroaniline: An aniline derivative with similar aromatic structures.
Heparinoid: A compound with similar sulfonyl groups used in anticoagulant applications.
Uniqueness
(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of sulfonyl, phenoxy, and pyrido[1,2-a]pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H19N3O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O4S/c1-17-9-11-20(12-10-17)33(30,31)21(16-26)15-22-24(32-19-7-5-6-18(2)14-19)27-23-8-3-4-13-28(23)25(22)29/h3-15H,1-2H3/b21-15+ |
InChI Key |
XCVDDHIUQKSROP-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4)C)C#N |
Origin of Product |
United States |
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